molecular formula C11H10N2 B015250 2-Amino-5-phenylpyridine CAS No. 33421-40-8

2-Amino-5-phenylpyridine

Cat. No.: B015250
CAS No.: 33421-40-8
M. Wt: 170.21 g/mol
InChI Key: OAPVIBHQRYFYSE-UHFFFAOYSA-N
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Description

2-Amino-5-phenylpyridine is a heterocyclic aromatic amine with the molecular formula C11H10N2. It is known for its mutagenic properties and is formed by the pyrolysis of phenylalanine in proteins. This compound is found in certain cooked foods, such as broiled sardines, and is considered potentially carcinogenic .

Mechanism of Action

Target of Action

2-Amino-5-phenylpyridine, also known as 5-phenylpyridin-2-amine, is a unique chemical compound

Mode of Action

It is known to be a mutagenic heterocyclic aromatic amine , but the specific interactions with its targets and the resulting changes are not well-understood

Biochemical Pathways

It is known that the compound is formed by the pyrolysis of phenylalanine in proteins , suggesting it may interact with protein-related pathways.

Result of Action

As a mutagenic heterocyclic aromatic amine , it may induce mutations at the molecular level, potentially leading to various cellular effects.

Biochemical Analysis

Biochemical Properties

It is known to be a mutagenic compound

Cellular Effects

Given its mutagenic properties , it may influence cell function by causing DNA damage, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a mutagenic compound , it may interact with DNA and cause mutations, which could lead to changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-phenylpyridine can be synthesized through various methods. One common approach involves the reaction of 2-bromopyridine with phenylboronic acid in the presence of a palladium catalyst. Another method includes the cyclization of 2-aminobenzylamine with acetophenone under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-5-phenylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Its mutagenic properties make it a useful compound in studying genetic mutations and DNA interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, although its carcinogenic properties pose challenges.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

  • 2-Amino-4-phenylpyrimidine
  • 2-Amino-5-phenylpyrazine
  • 2-Amino-5-phenyl-1,3,4-oxadiazole

Comparison: 2-Amino-5-phenylpyridine is unique due to its specific structure, which allows it to form stable adducts with DNA. Compared to similar compounds, it has a higher mutagenic potential and is more commonly studied for its carcinogenic properties. Other similar compounds may have different reactivity and applications, but they share the common feature of being heterocyclic aromatic amines .

Properties

IUPAC Name

5-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPVIBHQRYFYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187061
Record name 5-Phenyl-2-pyridinamine
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Amino-5-phenylpyridine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33421-40-8
Record name 5-Phenyl-2-pyridinamine
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Record name 5-Phenyl-2-pyridinamine
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Record name 5-Phenyl-2-pyridinamine
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Record name 2-Amino-5-phenylpyridine
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Record name 2-AMINO-5-PHENYLPYRIDINE
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Record name 2-Amino-5-phenylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136 - 137 °C
Record name 2-Amino-5-phenylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Dissolving 5.0 g (29 mmol) of 2-amino-5-bromopyridine, 3.6 g (30 mmol) of phenylboronic acid and 0.67 g of tetrakis (triphenylphosphine) palladium into 90 milliliter of 1,2-dimethoxyethane, adding 45 milliliter of 2.0M sodium carbonate aqueous solution, the resultant suspension was refluxed under heating for 6 hours. After completion of the reaction, the resultant solution was further dissolved into ethyl acetate, filtering the solution, washing with water, dried with the use of sodium sulfate. Removing the solvent by distillation, 4.0 g of crude 5-phenyl-2-amino-pyridine was obtained.
Quantity
5 g
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reactant
Reaction Step One
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3.6 g
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reactant
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90 mL
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reactant
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0.67 g
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catalyst
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Quantity
45 mL
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reactant
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resultant suspension
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resultant solution
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Synthesis routes and methods II

Procedure details

Dissolving 5.5 g (32 mmol) of 2-amino-5-bromopyridine, 4.3 g (32 mmol) of phenylboronic acid and 0.80 g of tetrakis (triphenylphosphine) palladium into 100 milliliter of 1,2-dimethoxyethane, adding 50 milliliter of 2.0M sodium carbonate aqueous solution, the resultant suspension was refluxed under heating for 8 hours. After completion of the reaction and after filtration of the solution, washing the organic layer with water, dried it with the use of sodium sulfate. Removing the solvent by distillation, 6.2 g of crude 5-phenyl-2-amino-pyridine was obtained.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
100 mL
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solvent
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50 mL
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reactant
Reaction Step Two
[Compound]
Name
resultant suspension
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

2-amino-3-phenyl pyridine was prepared as follows: 3-phenyl pyridine (300 mg, 2 mmol) was dissolved in para-xylene (6 ml), and sodamide (84 mg, 2.1 mmol) was then added. The reaction mixture was heated to reflux temperature for 8 hours. The reaction mixture was cooled, poured onto ice/water (25 ml), and extracted with dichloromethane. The organic extracts were washed with water and brine, and dried over anhydrous sodium sulphate. The sodium sulphate was removed by filtration, and the filtrate was evaporated to dryness and recrystallized from a mixture of diethyl ether and petroleum ether to provide 2-amino-5-phenyl pyridine (95 mg). The mother liquors from the crystallization were evaporated to dryness and subjected to purification by column chromatography (silica), thereby eluting the solvent ethyl acetate:petroleum ether (30:70). The desired product, 2-amino-3-phenyl pyridine, was obtained as a fine yellow powder (15 mg).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
6 mL
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solvent
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84 mg
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of toluene (80 mL) and water (20 mL) was degassed with argon for 5 minutes. Sodium carbonate (9.63 g, 0.0909 mole) was added and the mixture was degassed with argon for 5 minutes. Phenylboronic acid (6.65 g, 0.05454 mole) and 2-amino-5-iodo-pyridine (10.0 g, 0.04545 mole) were then added and the mixture was degassed with argon for 5 minutes. Tetrakis(triphenylphosphine)palladium(0) (5.252 g, 0.00454 mole) was added was degassed with argon for 5 minutes. The resulting mixture was then heated to reflux for 3 hours. The mixture was diluted with ethyl acetate, and the organic layer was washed with water followed by brine solution. The ethyl acetate layer was dried over sodium sulfate and concentrated under reduced pressure. Purification by column chromatography using silica gel 60-120 mesh (1% methanol in chloroform) afforded 3.2 g (41%) of 5-phenyl-pyridin-2-ylamine. LC-MS purity: 171.08 (M+1)+, 87%.
Quantity
80 mL
Type
reactant
Reaction Step One
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Quantity
20 mL
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solvent
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9.63 g
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reactant
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6.65 g
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reactant
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Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
5.252 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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